5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an indole moiety, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable aldehyde under acidic conditions. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and benzofuran moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Shares the indole moiety and has similar biological activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran and indole structures, along with the presence of halogen substituents.
Properties
Molecular Formula |
C19H14BrFN2O2 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14BrFN2O2/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)22-6-5-11-10-23-16-3-2-14(21)9-15(11)16/h1-4,7-10,23H,5-6H2,(H,22,24) |
InChI Key |
OGOVQZKSINJUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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